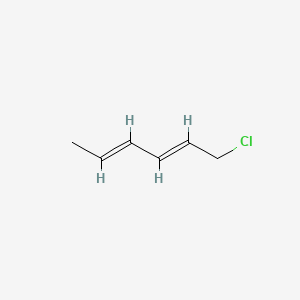

1-Chloro-2,4-hexadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2,4-hexadiene is a chemical compound with the molecular formula C6H9Cl . It is also known by other names such as (2E,4E)-1-Chloro-2,4-hexadiene, 1-Chlorohexa-2,4-diene, and 2,4-Hexadiene, 1-chloro- .

Synthesis Analysis

Conjugated dienes like 1-Chloro-2,4-hexadiene can undergo electrophilic addition reactions . The addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene can result in 1,2- and 1,4-addition products . The stability of the resulting carbocation intermediate can be explained by the concept of resonance .Molecular Structure Analysis

The molecular structure of 1-Chloro-2,4-hexadiene consists of a chain of six carbon atoms with two double bonds and one chlorine atom attached . The average mass of the molecule is 116.589 Da and the monoisotopic mass is 116.039276 Da .Chemical Reactions Analysis

When a conjugated diene like 1-Chloro-2,4-hexadiene is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The ratio of these products is determined by the conditions of the reaction . The reaction can be controlled kinetically or thermodynamically .Applications De Recherche Scientifique

Electron-Promoted Cope Cyclization

1-Chloro-2,4-hexadiene has been studied for its electron-promoted Cope cyclization. The research focused on hexadiene radical anions where chloro groups were used as substituents. Although the radical anions with chloro substituents did not undergo Cope cyclization, the study provided valuable insights into the reactivity of these anions and contributed to a thermochemical model predicting reaction thermochemistry using properties of model systems (Chacko & Wenthold, 2007).

Synthesis of Functionalizable Polymers

trans-1,4-Hexadiene, closely related to 1-Chloro-2,4-hexadiene, is crucial in producing functionalizable polymers and ethylene-propylene-diene-monomer (EPDM) terpolymers. Research involving the codimerization of 1,3-butadiene and ethylene has been conducted, emphasizing the significance of transition metals like rhodium as catalysts. This research is pivotal for the industrial synthesis of polymers and rubber materials (Behr & Miao, 2005).

Photoisomerization Studies

The photoisomerization of trans,trans-1-fluoro-2,4-hexadiene (closely related to 1-Chloro-2,4-hexadiene) has been studied to understand the excited potential energy surfaces of acyclic 1,3-dienes. These studies are fundamental in comprehending the behavior of dienes under light exposure and their potential applications in photochemical processes (Squillacote, Wang, & Chen, 2004).

Atmospheric Chemistry

Research into the atmospheric chemistry of conjugated dienes like E,E-2,4-hexadienal, a molecule structurally similar to 1-Chloro-2,4-hexadiene, has been significant. Understanding the reaction products and mechanisms when these dienes interact with atmospheric oxidants is crucial for comprehending their environmental impact and behavior (Colmenar et al., 2018).

Catalysis and Reaction Mechanisms

The interaction of 1-Chloro-2,4-hexadiene with various catalysts and reagents has been a subject of interest. Studies have delved into its reactivity, exploring aspects like hydrosilylation, isomerization, and cyclocopolymerization. These reactions are fundamental for synthesizing various organic compounds and polymers with specific structural and functional attributes (Saiki, 2008).

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Hexadiene, indicates that it is considered hazardous . It is classified as a flammable liquid, and it can cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propriétés

IUPAC Name |

(2E,4E)-1-chlorohexa-2,4-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3/b3-2+,5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAKEJHVQRBQLA-MQQKCMAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,4-hexadiene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate](/img/structure/B2638913.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2638921.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2638925.png)

![7-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2638927.png)

![5-Amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2638928.png)

![1-[(2-chlorophenyl)methyl]-7-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2638932.png)